

Quantification of vitamin E metabolites using Vitamin E- $^{13}\text{C}_2,\text{d}_6$.

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Compound of Interest

Compound Name: Vitamin E- $^{13}\text{C}_2,\text{d}_6$

Cat. No.: B12414318

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An Application Note for the Accurate Quantification of Vitamin E and its Metabolites in Human Plasma using Stable Isotope Dilution Analysis with Vitamin E- $^{13}\text{C}_2,\text{d}_6$ by LC-MS/MS.

Introduction

Vitamin E, a group of eight fat-soluble compounds comprising four tocopherols and four tocotrienols, is an essential micronutrient known for its potent antioxidant properties[1][2]. The most biologically active form, α -tocopherol, plays a crucial role in protecting cell membranes from lipid peroxidation[3]. The study of vitamin E's in-vivo activity extends beyond its direct antioxidant function to the biological roles of its metabolites.

The metabolism of vitamin E primarily occurs in the liver. The process is initiated by cytochrome P450-mediated ω -hydroxylation of the phytyl tail, catalyzed by the enzyme CYP4F2[1][4]. This is followed by oxidation and subsequent β -oxidation, shortening the side chain to produce various intermediate long-chain metabolites (LCMs), such as 13'-hydroxychromanol (13'-OH) and 13'-carboxychromanol (13'-COOH), and ultimately the terminal, water-soluble metabolite, 2'-(carboxyethyl)-6-hydroxychroman (CEHC), which is excreted in the urine[1][2][5]. Recent studies have revealed that these metabolites, particularly long-chain carboxychromanols, possess significant anti-inflammatory and anti-cancer properties, distinct from the parent vitamin E forms[6][7][8].

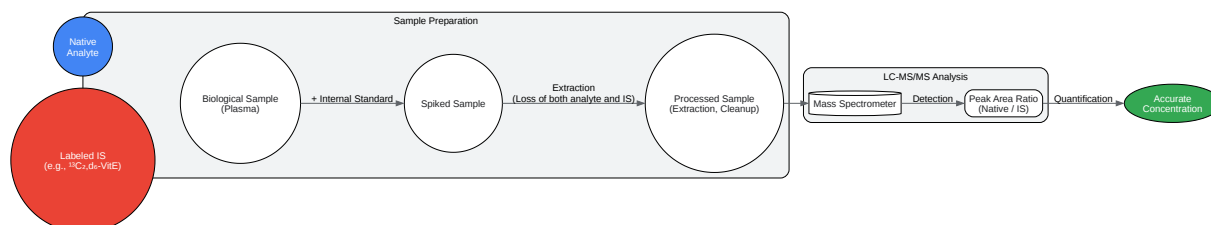
Quantifying both the parent vitamin E and its metabolites in biological matrices presents a significant analytical challenge. The concentrations of α -tocopherol are typically in the micromolar ($\mu\text{mol/L}$) range, whereas its metabolites are present in the nanomolar (nmol/L)

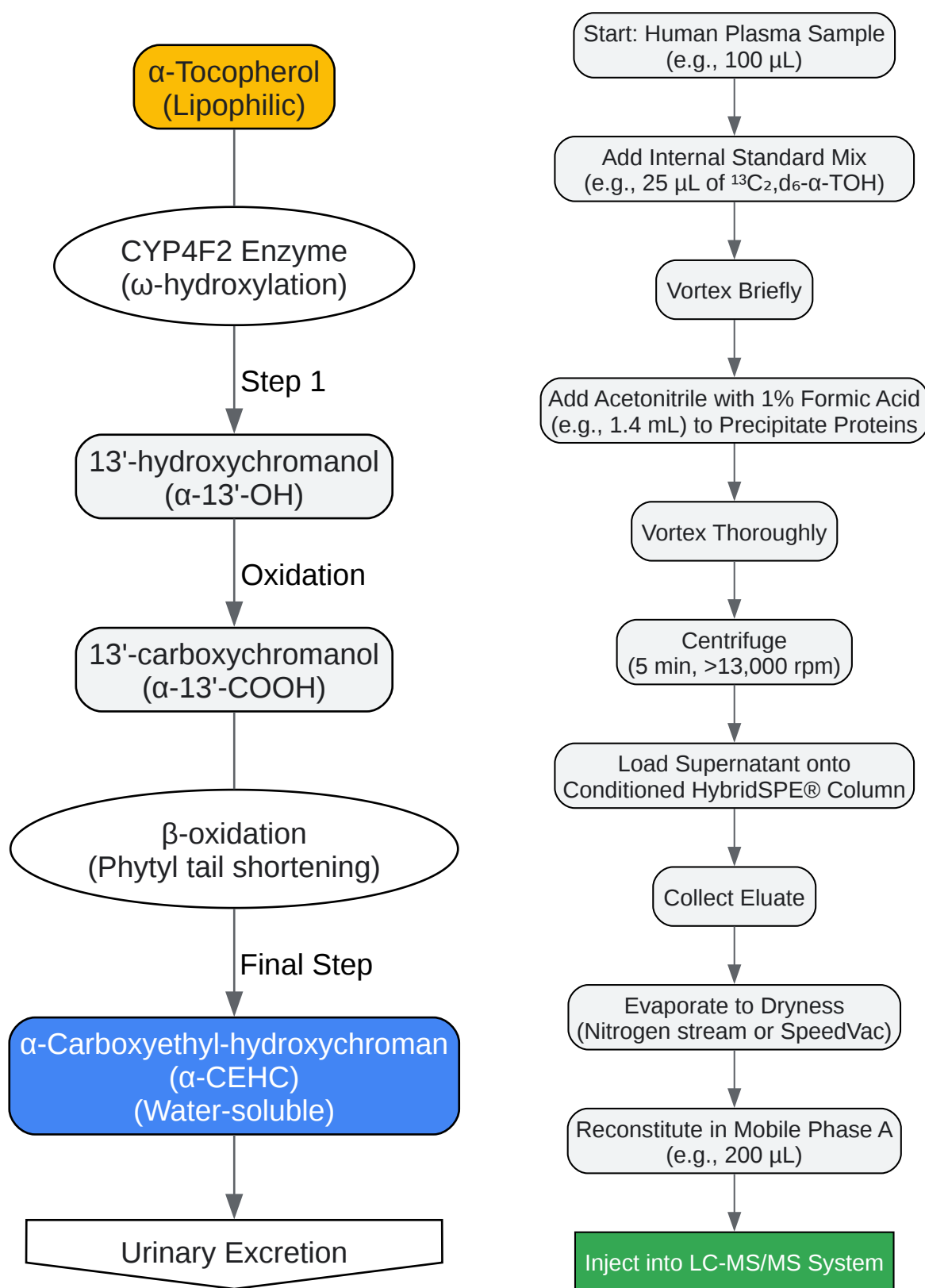
range, a difference of up to three orders of magnitude[8][9]. This disparity necessitates a highly sensitive, specific, and robust analytical method.

This application note describes a detailed protocol for the simultaneous quantification of α -tocopherol and its key metabolites in human plasma using a stable isotope dilution analysis (SIDA) liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as Vitamin E (α -tocopherol) (dimethyl- $^{13}\text{C}_2$, d_6), is critical for correcting analytical variability, including sample loss during extraction and matrix effects during ionization, thereby ensuring high accuracy and precision[10].

Principle of the Method

Stable Isotope Dilution Analysis (SIDA) is the gold standard for quantitative mass spectrometry. A known quantity of an isotopically labeled analogue of the analyte, which is chemically identical but has a greater mass, is added to the sample prior to any processing steps. This "internal standard" experiences the same physical and chemical effects as the endogenous analyte throughout the entire workflow. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, the method accurately corrects for any analyte loss during sample preparation and for signal suppression or enhancement during MS analysis.





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